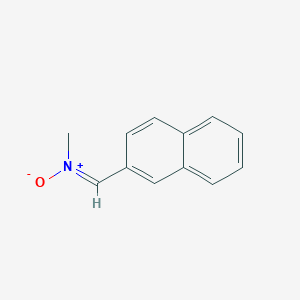![molecular formula C23H15NO4 B2647060 2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide CAS No. 868154-10-3](/img/structure/B2647060.png)
2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide is a complex organic compound with a chromene core structure
Preparation Methods
The synthesis of 2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide involves multiple steps, typically starting with the preparation of the chromene core. One common synthetic route includes the condensation of salicylaldehyde with ethyl acetoacetate, followed by cyclization to form the chromene ring. The carboxamide group is then introduced through an amide coupling reaction with the appropriate amine derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its enzyme inhibitory properties, particularly against pancreatic lipase.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific enzymes, such as pancreatic lipase. The compound binds to the active site of the enzyme, inhibiting its activity and thus reducing the breakdown of dietary fats. This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the enzyme .
Comparison with Similar Compounds
2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide is unique due to its specific structural features and enzyme inhibitory properties. Similar compounds include other coumarin derivatives with amide groups, such as:
Coumarin-3-carboxamide analogues: These compounds also exhibit enzyme inhibitory properties but may differ in their potency and specificity.
Chromene derivatives: Other chromene-based compounds with different substituents can have varying biological activities.
Properties
IUPAC Name |
N-(2-benzoylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO4/c25-21(15-8-2-1-3-9-15)17-11-5-6-12-19(17)24-22(26)18-14-16-10-4-7-13-20(16)28-23(18)27/h1-14H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYZQHGUBYHCNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
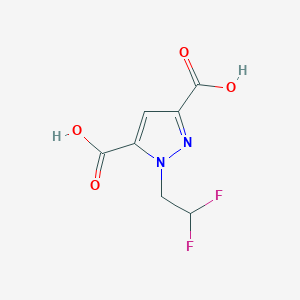
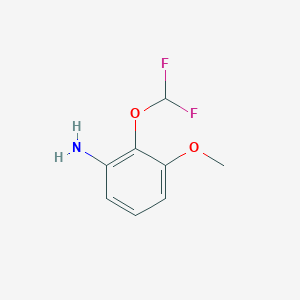
![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/new.no-structure.jpg)
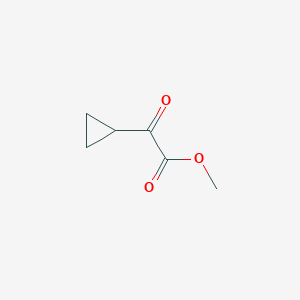
![N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2646989.png)
![N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2646991.png)
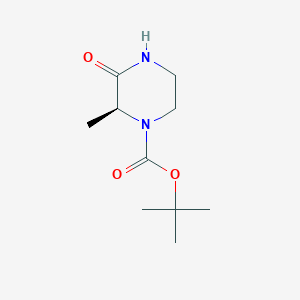
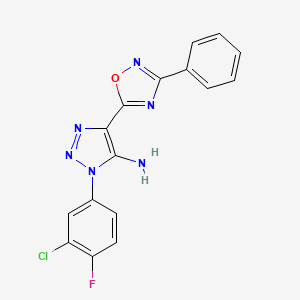
![8-bromo-7-{3-[(5-chloro-2-methoxyphenyl)amino]propyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2646994.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2646995.png)
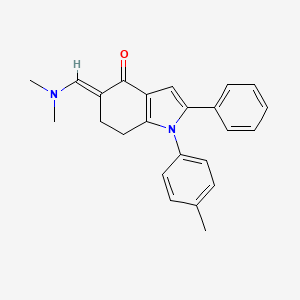
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide](/img/structure/B2646997.png)

